Home > Products > Screening Compounds P90049 > 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine - 1201363-83-8

1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine

Catalog Number: EVT-3183210
CAS Number: 1201363-83-8
Molecular Formula: C10H19N5
Molecular Weight: 209.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor []. It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) xenograft model [].

Reference:

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist []. It exhibits strong in vivo antiplatelet and antithrombotic activity, making it a potential alternative to clopidogrel [].

Reference:

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl Acetate (LQFM192)

  • Compound Description: LQFM192 is a new compound exhibiting anxiolytic-like and antidepressant-like activities in mice []. These activities are mediated by interactions with the serotonergic system and the benzodiazepine site of the GABAA receptor [].
Overview

1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound has garnered interest due to its ability to interact with specific molecular targets involved in inflammatory processes.

Source

The compound can be synthesized through established organic chemistry techniques, and its synthesis has been documented in various scientific studies and patents. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.

Classification

1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine is classified as a pyrazole derivative due to the presence of the pyrazole ring structure. It also features a piperazine moiety, which contributes to its pharmacological properties. This classification highlights its potential utility in pharmaceutical applications, particularly as an anti-inflammatory agent.

Synthesis Analysis

Methods

The synthesis of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves several steps:

  1. Formation of Acyl Chloride: The process begins with the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form an acyl chloride intermediate.
  2. Reaction with Piperazine: This acyl chloride then reacts with 1-methylpiperazine to yield the desired compound.

Technical Details

In industrial settings, the synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as column chromatography are employed to isolate the compound in a pure form, ensuring that it meets the required standards for research and application.

Molecular Structure Analysis

Structure

The molecular structure of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine consists of a pyrazole ring substituted at one position with an ethyl group containing a 4-methylpiperazine moiety. The structural formula can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_{4}

Data

The molecular weight of the compound is approximately 218.3 g/mol. The presence of both the pyrazole and piperazine rings contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Reactions

1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The piperazine ring allows for nucleophilic substitution reactions where different functional groups can be introduced.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacological profile.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine primarily involves its interaction with inflammatory pathways. It is known to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, leading to a reduction in inflammation. This inhibition is crucial for its potential therapeutic applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by its solid state at room temperature, with solubility varying based on solvent polarity. Specific melting points and boiling points may vary based on purity and synthesis conditions but are essential for identifying the compound during purification processes.

Chemical Properties

The chemical stability of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine allows it to be used in various chemical reactions without significant degradation. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry .

Applications

Scientific Uses

1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: The compound is studied for its potential anti-inflammatory and analgesic effects, making it relevant in pharmacological research.
  • Medicine: Investigations into its therapeutic applications focus on treating inflammatory diseases and managing pain.
  • Industry: It is utilized in developing new pharmaceuticals and as an intermediate in chemical synthesis processes .
Introduction to the Pyrazolyl-Piperazine Pharmacophore

The molecular architecture of 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine (CAS: 1201363-83-8) exemplifies a strategically designed hybrid pharmacophore integrating complementary bioactive motifs. This compound, with the molecular formula C₁₀H₁₉N₅ and molecular weight 209.29 g/mol, features three critical components: a 1H-pyrazol-4-amine scaffold, a 4-methylpiperazine moiety, and a connecting ethyl linker [1] [3] [9]. Its calculated physicochemical properties—including a predicted boiling point of 381.3±32.0°C, density of 1.23±0.1 g/cm³, and pKa of 7.60±0.10—reflect a balance between solubility and membrane permeability [6] [9]. This section systematically examines the structural and functional contributions of each element to the compound’s therapeutic potential.

Significance of 1H-Pyrazol-4-amine Scaffolds in Medicinal Chemistry

The 1H-pyrazol-4-amine unit serves as a versatile heterocyclic template central to numerous bioactive agents. Its significance stems from three key characteristics:

  • Hydrogen-Bonding Capability: The exocyclic amine (-NH₂) and pyrazole ring nitrogen atoms act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The SMILES string (CN1CCN(CCN2C=C(N)C=N2)CC1) explicitly shows these pharmacophoric features [3].
  • Regioisomeric Specificity: Unlike 3-aminopyrazoles, the 4-amino substitution pattern (exemplified by the Sigma-Alderich reference compound 1-methyl-1H-pyrazol-4-amine, SMILES: Cn1cc(N)cn1) enables distinct binding geometries critical for kinase and receptor inhibition [8].
  • Bioisosteric Properties: This scaffold effectively mimics phenol or aniline groups while offering enhanced metabolic stability. Computational analyses indicate its isosteric relationship with purine bases, explaining its prevalence in kinase inhibitors targeting ATP-binding sites [7] [10].

Table 1: Therapeutic Agents Featuring 1H-Pyrazol-4-amine Scaffolds

CompoundTherapeutic TargetClinical/Research Application
RuxolitinibJAK1/JAK2Myelofibrosis therapy
5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazoleProton pumpAnti-ulcer agent (Research)
Hybrid HDAC/G9a inhibitorsEpigenetic regulatorsAnticancer research
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amineMultitarget pharmacophoreScaffold for kinase/epigenetic modulators

Role of 4-Methylpiperazine Moieties in Bioavailability and Target Engagement

The 4-methylpiperazine component (C₅H₁₁N₂-CH₃) significantly enhances the pharmacodynamic and pharmacokinetic profile of hybrid molecules:

  • Solubility-PH Relationship: The tertiary amine (pKa ~7.60) protonates under physiological pH, increasing aqueous solubility necessary for drug formulation and absorption. This ionization behavior explains the compound’s predicted logD value of approximately 1.23 [1] [6].
  • Stereoelectronic Effects: The methyl group at N⁴ sterically constrains piperazine conformation, optimizing its orientation for target engagement. Molecular modeling reveals that methylation reduces the energy barrier for chair-to-chair inversion by 2.3 kcal/mol compared to unsubstituted piperazine [7].
  • Blood-Brain Barrier Penetration: Methylation moderates basicity (pKa reduction ~0.8 units vs. piperazine), enhancing CNS penetration. Comparative studies of JAK inhibitors demonstrate that 4-methylpiperazine analogues exhibit 3.2-fold greater brain-to-plasma ratios than their piperidine counterparts [7] [10].

Rationale for Ethyl Linker Design in Hybrid Molecule Construction

The -CH₂-CH₂- spacer connecting pyrazole and piperazine represents a meticulously optimized molecular bridge:

  • Conformational Flexibility: Molecular dynamics simulations indicate the ethyl linker samples torsion angles (θ) between 60°-180° with energy barriers <1.8 kcal/mol, enabling adaptive binding to disparate target sites. This flexibility is critical for dual epigenetic inhibitors targeting both HDAC catalytic pockets and G9a substrate channels [10].
  • Distance Parameter: The 4-atom chain (N-pyrazole-CH₂-CH₂-N-piperazine) establishes a 6.2-7.5 Å interpharmacophore distance, matching spatial requirements for simultaneous engagement of adjacent enzyme subpockets in kinases and epigenetic regulators [5] [10].
  • Metabolic Stability: Ethyl linkers resist oxidative metabolism better than methyl (too short) or propyl (increased CYP450 susceptibility) alternatives. In vitro microsomal studies show 85% parent compound remaining after 60-min incubation vs. 42% for propyl-linked analogues [5].

Table 2: Impact of Linker Length on Pharmacological Properties

Linker StructureInterpharmacophore Distance (Å)Metabolic Stability (t½, min)PSMA Binding Affinity (IC₅₀, nM)
-CH₂- (Methylene)4.3-5.112380
-CH₂CH₂- (Ethyl)6.2-7.54629
-CH₂CH₂CH₂- (Propyl)8.1-9.32851
-CH₂OCH₂- (Ether)7.0-8.231210

Therapeutic Potential of Integrated Pyrazole-Piperazine Architectures

The covalent integration of pyrazole, ethyl linker, and methylpiperazine creates a privileged scaffold with multitarget potential:

  • Oncology Applications: The compound serves as a key intermediate for PSMA-targeting hybrid molecules. Introduction of (HE)₃ linkers between this pharmacophore and HBED-CC chelators reduced spleen uptake by 11-fold (38.12%ID/g → 3.47%ID/g) while increasing tumor specificity in prostate cancer models [5]. Additionally, it forms the core of JAK/STAT inhibitors identified through pharmacophore modeling, with virtual screening identifying 22 pesticidal structural analogues exhibiting immunotoxic potential via JAK inhibition [7].
  • Epigenetic Modulation: As demonstrated in hybrid HDAC/G9a inhibitors, this scaffold enables simultaneous chromatin modification. Dual inhibitors incorporating the pyrazolyl-piperazine motif reduced MDA-MB-231 cell viability (EC₅₀ = 1.89µM) more effectively than single-mechanism agents (SAHA EC₅₀=2.87µM; BIX-01294 EC₅₀=2.16µM) [10].
  • CNS Drug Candidates: The balanced logP (predicted 1.23) and moderate basicity (pKa 7.60) position this compound within CNS drug space. Kinase inhibitor derivatives show 5-fold greater blood-brain barrier penetration in murine models compared to carboxylate-containing analogues [7].
  • Anti-infective Agents: Molecular hybridization techniques have incorporated this scaffold into fluoroquinolone hybrids targeting DNA gyrase and topoisomerase IV, demonstrating enhanced Gram-negative activity against Pseudomonas aeruginosa (MIC reduction from 8µg/mL to 1µg/mL) [6].

Table 3: Therapeutic Applications of Pyrazole-Piperazine Hybrids

Therapeutic AreaTarget Protein(s)Lead Compound DerivativeEfficacy Metric
Oncology (Prostate)PSMAGlu-urea-Lys-HBED-CC-(HE)3-Pyrazolyl-piperazine↑ 11-fold tumor:spleen uptake ratio
ImmunologyJAK1/JAK3/TYK2Pharmacophore model VC_0864 potential immunomodulators identified
EpigeneticsHDAC/G9aCompound 14 (SAHA-BIX01294 hybrid)34% lower EC50 vs. single agents

Properties

CAS Number

1201363-83-8

Product Name

1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-4-amine

Molecular Formula

C10H19N5

Molecular Weight

209.29

InChI

InChI=1S/C10H19N5/c1-13-2-4-14(5-3-13)6-7-15-9-10(11)8-12-15/h8-9H,2-7,11H2,1H3

InChI Key

AILCGCUGLRTGEN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCN2C=C(C=N2)N

Canonical SMILES

CN1CCN(CC1)CCN2C=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.